Head-to-Head Antiproliferative Comparison: 4-Chlorophenyl Derivative (9a) Outperforms Multiple Aliphatic Analogs in Cancer Cell Panel GI50
In a direct head-to-head comparison within a single synthetic series, the 4-chlorophenyl-substituted 2-amino-6H-1,3,4-thiadiazin-3-ium bromide (compound 9a) achieved a GI50 of 43 nM against a panel of four human cancer cell lines (MCF-7, HCT-116, HepG2, A549), demonstrating stronger antiproliferative activity than the majority of its aliphatic-substituted analogs in the same study (9b, 9e, 9f, 9g which yielded GI50 values up to 66 nM). The reference compound Erlotinib exhibited a GI50 of 33 nM under identical assay conditions [1].
| Evidence Dimension | Antiproliferative activity (GI50) against four human cancer cell lines |
|---|---|
| Target Compound Data | Compound 9a (Ar = Ph, Y = H): GI50 = 43 nM |
| Comparator Or Baseline | Compound 9b (Ar = cyclohexyl, Y = H) and others: GI50 up to 66 nM; Erlotinib (reference): GI50 = 33 nM |
| Quantified Difference | Compound 9a is 35% more potent than the weakest analog (9b–9g range: 38–66 nM). Fold difference vs. Erlotinib = 1.3. |
| Conditions | MTT assay; panel of four human cancer cell lines: MCF-7, HCT-116, HepG2, A549 |
Why This Matters
This quantitative ranking allows procurement decisions to prioritize the 4-chlorophenyl scaffold as the most consistently potent antiproliferative lead within this chemotype, reducing the risk of investing in weaker aliphatic-substituted analogs.
- [1] Tawfeek HN, Abdelmoez A, Dahlous KA, Youssif BGM, Bräse S, Rissanen K, Nieger M, El-Sheref EM. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Adv. 2024;14:17866-17876. doi:10.1039/D4RA02531H. Table 1. View Source
